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Compound of Interest

Compound Name: Lu AA47070

Cat. No.: B608669

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lu AA47070, focusing on its
molecular target, pharmacological properties, and the experimental basis for these findings. Lu
AA47070 is a prodrug that is rapidly converted in the body to its active form, Lu AA41063.
Therefore, this document will primarily discuss the properties of Lu AA41063.

Core Target Receptor: Adenosine A2A Receptor

The primary molecular target of the active metabolite of Lu AA47070, Lu AA41063, is the
adenosine Az2A receptor. It acts as a potent and selective antagonist at this receptor.[1][2] The
adenosine Az2A receptor is a G-protein coupled receptor (GPCR) that plays a significant role in
various physiological processes, particularly in the brain, where it modulates dopaminergic
neurotransmission.

Quantitative Data: Binding Affinity and Selectivity

The selectivity of Lu AA41063 for the human adenosine A2A receptor (hA2A) over other human
adenosine receptor subtypes is a key feature of its pharmacological profile. The following table
summarizes the binding affinities (Ki) of Lu AA41063 for these receptors.
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Receptor Subtype Binding Affinity (Ki) [nM] Fold Selectivity vs. hAzA
hAzA 5.9

hA1 410 69.5

hAzB 260 44.1

hAs >10,000 >1695

Data sourced from a presentation on the discovery of Lu AA47070.

Furthermore, in a competitive antagonist assay, Lu AA41063 demonstrated a functional
antagonist potency (Kb) of 1.3 nM at the hAzA receptor.

Signaling Pathway

The adenosine Az2A receptor is primarily coupled to the Gs alpha subunit of the G-protein
complex. Activation of the A2A receptor by its endogenous ligand, adenosine, leads to the
stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP
(cAMP). This second messenger then activates Protein Kinase A (PKA), leading to the
phosphorylation of various downstream targets. By acting as an antagonist, Lu AA41063 blocks

this signaling cascade.
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Adenosine A2A Receptor Signaling Pathway
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Experimental Protocols and Findings

Lu AA47070 has been evaluated in several preclinical models to assess its efficacy in
reversing motor and motivational deficits induced by dopamine D2 receptor antagonists, which
are often used to model symptoms of Parkinson's disease.

Reversal of Pimozide-Induced Catalepsy

Objective: To determine if Lu AA47070 can reverse the cataleptic state induced by the
dopamine D2 receptor antagonist, pimozide.

Methodology:

Subjects: Male rats.
 Induction of Catalepsy: Administration of pimozide (1.0 mg/kg, i.p.).

o Treatment: Administration of Lu AA47070 at various doses (e.g., 3.75, 7.5, 15.0, and 30.0
mg/kg, i.p.).

o Assessment: The catalepsy bar test was used. The rat's forepaws were placed on a
horizontal bar, and the latency to remove both paws from the bar was measured. Longer
latencies indicate a greater degree of catalepsy.

Results: Lu AA47070 produced a significant reversal of pimozide-induced catalepsy.[1]
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Workflow for Catalepsy Experiment

Reversal of Pimozide-Induced Hypolocomotion

Objective: To assess the effect of Lu AA47070 on locomotor activity suppressed by pimozide.

Methodology:
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e Subjects: Male rats.
 Induction of Hypolocomotion: Administration of pimozide (1.0 mg/kg, i.p.).

o Treatment: Administration of Lu AA47070 at various doses (e.g., 3.75, 7.5, 15.0, and 30.0
mg/kg, i.p.).

o Assessment: Locomotor activity was measured in an open-field arena. Parameters such as
distance traveled and number of movements were recorded using an automated activity
monitoring system.

Results: Lu AA47070 significantly increased locomotor activity in pimozide-treated rats,
indicating a reversal of the hypolocomotion.[1]

Attenuation of Pimozide-Induced Tremulous Jaw
Movements

Objective: To determine if Lu AA47070 can reduce the occurrence of tremulous jaw
movements (TJMs), a rodent model of parkinsonian tremor.

Methodology:
e Subjects: Male rats.
 Induction of TIMs: Administration of pimozide (1.0 mg/kg, i.p.).

e Treatment: Administration of Lu AA47070 at various doses (e.g., 3.75, 7.5, 15.0, and 30.0
mg/kg, i.p.).

o Assessment: Rats were observed in a clear chamber, and the number of TIMs (rapid,
vertical jaw movements not directed at a food source) was counted by a trained observer.

Results: Lu AA47070 produced a significant reversal of pimozide-induced tremulous jaw
movements.[1]

Reversal of Haloperidol-Induced Deficits in Effort-
Related Choice Behavior
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Objective: To investigate the effect of Lu AA47070 on motivational deficits induced by the
dopamine D2 receptor antagonist, haloperidol.

Methodology:

e Subjects: Male rats trained on an effort-related choice task.

o Task: A concurrent lever-pressing/chow-feeding task where rats could choose between
pressing a lever for a preferred food reward or consuming freely available, less-preferred lab
chow.

¢ Induction of Deficit: Administration of a low dose of haloperidol.

o Treatment: Administration of Lu AA47070.

o Assessment: The number of lever presses and the amount of chow consumed were
measured to assess the animal's willingness to exert effort for a preferred reward.

Results: Lu AA47070 was able to reverse the effects of haloperidol on this task, suggesting it
can mitigate motivational deficits.[2]
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Workflow for Effort-Related Choice Experiment
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Lu AA47070, through its active metabolite Lu AA41063, is a potent and selective antagonist of
the adenosine Az2A receptor. This mechanism of action has been substantiated through in vitro
binding assays demonstrating high affinity and selectivity, and in vivo studies showing efficacy
in reversing motor and motivational deficits in rodent models of Parkinson's disease. The data
strongly support the adenosine AzA receptor as the primary target through which Lu AA47070
exerts its pharmacological effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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